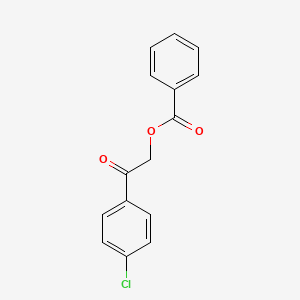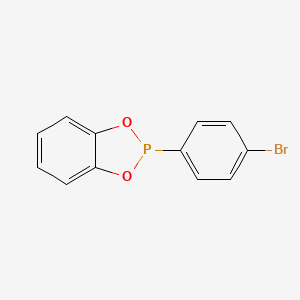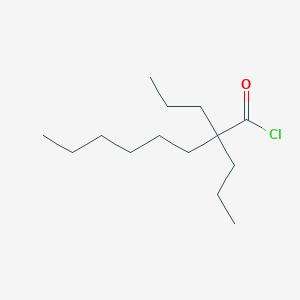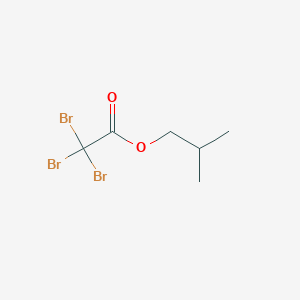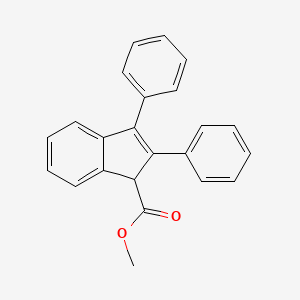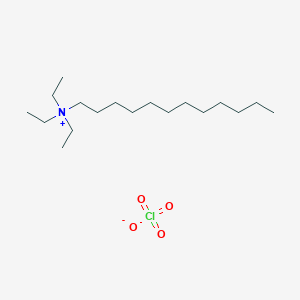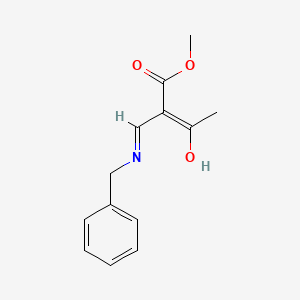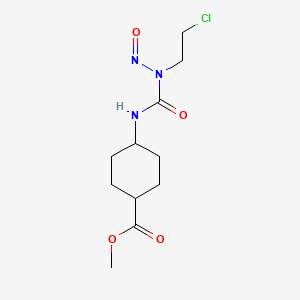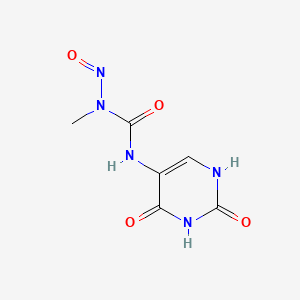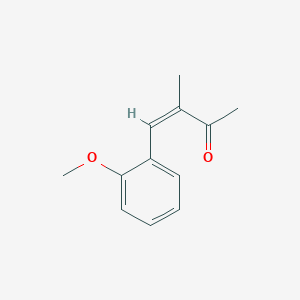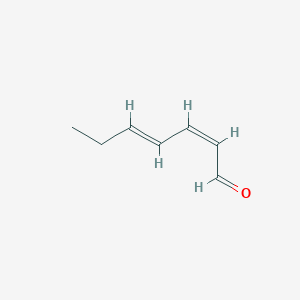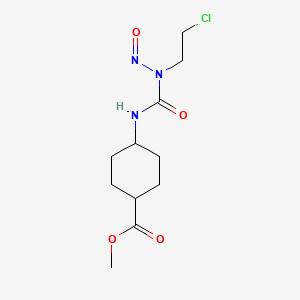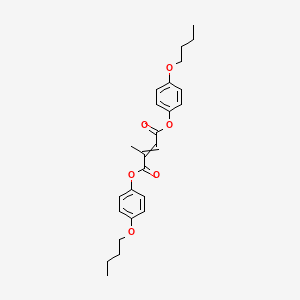
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is an organic compound with the molecular formula C({26})H({34})O(_{4}). It is a type of ester derived from 2-methylbut-2-enedioic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butoxyphenyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which Bis(4-butoxyphenyl) 2-methylbut-2-enedioate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The aromatic rings may also interact with enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) fumarate
- Bis(2-ethylhexyl) maleate
- Diethyl fumarate
Uniqueness
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is unique due to its specific ester groups and aromatic rings, which confer distinct chemical and physical properties. Its butoxyphenyl groups provide additional hydrophobicity and potential for interactions with biological membranes, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57113-50-5 |
|---|---|
Molekularformel |
C25H30O6 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
bis(4-butoxyphenyl) 2-methylbut-2-enedioate |
InChI |
InChI=1S/C25H30O6/c1-4-6-16-28-20-8-12-22(13-9-20)30-24(26)18-19(3)25(27)31-23-14-10-21(11-15-23)29-17-7-5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI-Schlüssel |
XCDIZCFYZIRWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C=C(C)C(=O)OC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


